molecular formula C22H26N2O2 B4629709 N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

Cat. No.: B4629709
M. Wt: 350.5 g/mol
InChI Key: OBIRVUANKCYLMP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide is an organic compound characterized by a quinoline core substituted with multiple methyl groups and a carboxamide group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Friedländer synthesis involving the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide is unique due to its highly substituted quinoline core, which imparts specific chemical and physical properties. This makes it distinct from other compounds with similar functional groups but different core structures .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14-11-19-16(3)13-22(4,5)24(20(19)12-15(14)2)21(25)23-17-7-9-18(26-6)10-8-17/h7-13H,1-6H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIRVUANKCYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
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N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
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N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
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N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide
Reactant of Route 5
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Reactant of Route 6
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N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

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